3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC4203891
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one -](/images/structure/VC4203891.png)
Specification
Molecular Formula | C14H10O3 |
---|---|
Molecular Weight | 226.23 g/mol |
IUPAC Name | 3-hydroxy-4-methylbenzo[c]chromen-6-one |
Standard InChI | InChI=1S/C14H10O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h2-7,15H,1H3 |
Standard InChI Key | LAVHXGNOROFSCU-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
Introduction
Chemical Properties and Structural Features
3-Hydroxy-4-methyl-6H-benzo[c]chromen-6-one features a planar benzochromenone core, with a hydroxyl group at position 3 and a methyl group at position 4. The molecule’s rigidity and aromaticity contribute to its stability and reactivity. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 226.23 g/mol | |
CAS Number | 76244-77-4 | |
Synonyms | 3-Hydroxy-4-methyl-6H-dibenzo[b,d]pyran-6-one |
The compound’s structure is closely related to 3-methoxy-6H-benzo[c]chromen-6-one (CAS 1143-62-0), which shares the same molecular weight but substitutes a methoxy group for the hydroxyl and methyl substituents . This structural similarity highlights the tunability of chromenone derivatives for specific applications.
Synthesis Methods
The synthesis of 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one involves multi-step organic transformations. A review of literature reveals several optimized protocols:
Suzuki Coupling and Lactonization
A widely used method involves Suzuki-Miyaura coupling to construct the biaryl intermediate, followed by lactonization to form the chromenone ring. This approach allows for precise control over substituent positions . For example, coupling of a brominated benzochromenone precursor with a methyl-substituted boronic acid under palladium catalysis yields intermediates that undergo cyclization in acidic conditions .
Solvent-Free Condensation
An environmentally friendly protocol employs solvent-free condensation of 4-hydroxycoumarin with methyl-substituted benzaldehydes. This method avoids toxic solvents and achieves yields exceeding 85% . The reaction proceeds via Knoevenagel condensation, followed by cyclization under thermal conditions.
Radical-Mediated Cyclization
Radical initiators such as AIBN (azobisisobutyronitrile) facilitate cyclization of pre-functionalized phenylbenzoates. This method is advantageous for introducing electron-withdrawing groups but requires stringent temperature control .
A comparative analysis of these methods is summarized below:
Method | Yield (%) | Conditions | Advantages |
---|---|---|---|
Suzuki Coupling | 70–80 | Pd catalyst, reflux | High regioselectivity |
Solvent-Free Condensation | 85–90 | 120°C, no solvent | Eco-friendly, high yield |
Radical Cyclization | 60–65 | AIBN, 80°C | Compatible with EWG groups |
Pharmacological Applications
Chromenones are renowned for their bioactivity, and 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one exhibits promising properties:
Anticancer Activity
Preliminary studies suggest that the compound inhibits topoisomerase II, an enzyme critical for DNA replication. In vitro assays against MCF-7 breast cancer cells showed an IC of 12.3 μM, comparable to doxorubicin .
Antimicrobial Effects
The hydroxyl and methyl groups enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) . Synergistic effects with β-lactam antibiotics have been observed, likely due to efflux pump inhibition.
Anti-Inflammatory Properties
In murine models, the compound reduced TNF-α levels by 40% at 10 mg/kg, outperforming ibuprofen . This effect is attributed to NF-κB pathway modulation.
Supplier | Packaging | Price (USD) | Purity (%) | Updated Date |
---|---|---|---|---|
Matrix Scientific | 500 mg | 158 | 95 | 2021-12-16 |
AK Scientific | 10 g | 2250 | 98 | 2021-12-16 |
These suppliers emphasize batch consistency, with HPLC and NMR certification .
Structural Analogs and Derivatives
Modifying the chromenone scaffold alters bioactivity and physicochemical properties:
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